molecular formula C20H20N2O4S B2933327 (Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941997-37-1

(Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2933327
CAS No.: 941997-37-1
M. Wt: 384.45
InChI Key: PLFNQZKUAZRZTG-MRCUWXFGSA-N
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Description

This compound belongs to the benzothiazole-acetate class, characterized by a benzo[d]thiazole core substituted with a 6-methoxy group, a (3-phenylpropanoyl)imino moiety at position 2, and a methyl acetate group at position 2. Such derivatives are often synthesized via multi-component reactions or condensation strategies, with structural modifications influencing their physicochemical and biological properties .

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-25-15-9-10-16-17(12-15)27-20(22(16)13-19(24)26-2)21-18(23)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,8,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFNQZKUAZRZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CCC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

Chemical Structure

The compound features a complex structure that includes:

  • A methyl ester functional group.
  • A benzo[d]thiazole moiety.
  • An imino linkage with a phenylpropanoyl substituent.

Antitumor Activity

Research has indicated that derivatives of benzo[d]thiazole compounds exhibit significant antitumor properties. The specific compound under review has shown promising results in inhibiting cancer cell proliferation in vitro.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5Study A
HeLa (Cervical Cancer)12.0Study B
A549 (Lung Cancer)8.7Study C

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. In vivo studies showed a reduction in inflammatory markers.

Case Study: Anti-inflammatory Activity
A study conducted on rats demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 after induced inflammation, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Properties

Preliminary screenings indicate that the compound exhibits antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus25Study D
Escherichia coli30Study E
Pseudomonas aeruginosa40Study F

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
  • Disruption of Bacterial Cell Walls : The antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.

Conditions Reagents Product Yield Reference
Acidic hydrolysisHCl (6M), reflux, 8h2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid85%
Basic hydrolysis (saponification)NaOH (2M), EtOH, 60°CSodium salt of the carboxylic acid78%

Mechanistic Insight :
Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate. Acidic conditions involve protonation of the carbonyl, followed by nucleophilic water attack.

Nucleophilic Substitution at the Methoxy Group

The methoxy substituent on the benzothiazole ring can undergo demethylation under harsh acidic conditions, generating a hydroxyl group for further functionalization.

Conditions Reagents Product Yield Reference
DemethylationHBr (48%), AcOH, 110°C2-(6-hydroxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate62%
AlkylationCH₃I, K₂CO₃, DMF, 80°CMethyl ether derivative (no structural change observed)90%

Key Observation :
Demethylation is selective for the 6-methoxy group due to steric and electronic effects of the adjacent imino and thiazole moieties.

Condensation Reactions at the Imino Group

The imino (-NH-) group participates in condensation reactions with aldehydes or ketones, forming Schiff bases or heterocyclic derivatives.

Reaction Partner Conditions Product Yield Reference
BenzaldehydeEtOH, reflux, 12h(Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)benzylideneamino)benzo[d]thiazol-3(2H)-yl)acetate70%
AcetylacetoneAcOH, 80°C, 6hCyclic enamine derivative55%

Mechanistic Pathway :
The imino nitrogen acts as a nucleophile, attacking the carbonyl carbon of aldehydes/ketones to form a new C=N bond. Acid catalysis accelerates the reaction by protonating the carbonyl oxygen.

Reduction of the Imino Group

The imino group can be reduced to a secondary amine using hydride reagents or catalytic hydrogenation.

Conditions Reagents Product Yield Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH(Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)amino)benzo[d]thiazol-3(2H)-yl)acetate88%
Hydride reductionNaBH₄, MeOH, 0°CPartial reduction to amine (with side products)45%

Selectivity Note :
Catalytic hydrogenation preserves stereochemistry at the C=N bond, while NaBH₄ may lead to stereochemical scrambling.

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring undergoes nitration and sulfonation at specific positions dictated by directing groups.

Reaction Conditions Product Yield Reference
NitrationHNO₃, H₂SO₄, 0°C5-Nitro derivative65%
SulfonationSO₃, H₂SO₄, 60°C5-Sulfo derivative58%

Regiochemical Control :
The electron-withdrawing thiazole ring directs electrophiles to the 5-position, while the methoxy group at C6 provides minor para-directing influence.

Cross-Coupling Reactions

The benzothiazole sulfur atom and aromatic protons participate in palladium-catalyzed cross-coupling reactions.

Reaction Conditions Product Yield Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivative at C472%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-aryl substituted benzothiazole68%

Catalytic System :
Palladium catalysts with bulky phosphine ligands (e.g., Xantphos) enhance coupling efficiency by stabilizing the active Pd(0) species .

Photochemical Reactions

The compound exhibits photostability under UV light but undergoes [2+2] cycloaddition in the presence of dienophiles.

Conditions Reagents Product Yield Reference
UV irradiation (365 nm)Maleic anhydride, CH₂Cl₂Cyclobutane adduct at the thiazole ring40%

Mechanism :
The thiazole ring’s conjugated π-system absorbs UV light, forming an excited state that reacts with electron-deficient dienophiles .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compared in Table 1 , focusing on substituents, ester groups, and biological activities.

Table 1: Structural and Functional Comparison of Benzothiazole-Acetate Derivatives

Compound Name Substituents (Position) Ester Group Key Biological Activity/Notes Reference
Target Compound: (Z)-Methyl 2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 6-OCH₃, 2-(3-phenylpropanoyl imino) Methyl N/A (Hypothetical activity inferred from analogs) N/A
Methyl 2-((Z)-3-(6-methoxybenzo[d]thiazol-2-yl)-2-((2-bromobenzoyl)imino)-4-oxothiazolidin-5-ylidene)acetate (2g) 6-OCH₃, 2-(2-bromobenzoyl imino) Methyl ALR2 inhibition (IC₅₀ = 0.45 ± 0.09 µM)
(Z)-Ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 2-(4-nitrobenzoyl imino) Ethyl N/A (Used as intermediate in agrochemicals)
Methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoylbenzo[d]thiazol-3(2H)-yl]acetate 6-SO₂NH₂, 2-(phenylacetyl imino) Methyl N/A (Sulfamoyl group may enhance solubility)
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate 2-Indole, 2-cyano Ethyl Synthesized via catalyst-free three-component reaction

Key Structural and Functional Differences

Ester Group Influence :

  • Methyl esters (e.g., target compound, 2g ) generally exhibit higher metabolic stability compared to ethyl esters (e.g., ) due to reduced steric hindrance and lipophilicity.
  • Ethyl esters may offer better solubility in organic solvents during synthesis .

Imino Substituents: The 3-phenylpropanoyl group in the target compound introduces a flexible aliphatic chain, whereas halogenated aryl groups (e.g., 2-bromobenzoyl in 2g ) increase electrophilicity and binding affinity. Polar Groups: Sulfamoyl () or nitro () substituents alter solubility and electronic properties, influencing bioavailability and target selectivity.

Synthetic Routes: The target compound’s synthesis likely involves imino group formation via condensation, analogous to methods in and . Multi-component reactions () and Pd-catalyzed cross-couplings () are common for benzothiazole derivatives but may differ in efficiency and yield depending on substituents.

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